1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Physicochemical property prediction Medicinal chemistry triage

1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. Its structure combines an electron-rich 3,4-dimethylphenyl N1-substituent with a 2-methoxybenzyl carboxamide at C4, yielding a molecular weight of 336.4 g/mol and a predicted XLogP3 of 3.2.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1326918-51-7
Cat. No. B2407536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326918-51-7
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C
InChIInChI=1S/C19H20N4O2/c1-13-8-9-16(10-14(13)2)23-12-17(21-22-23)19(24)20-11-15-6-4-5-7-18(15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24)
InChIKeyQOMJBZZNWXMZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7): Baseline Identity and Class Affiliation


1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. Its structure combines an electron-rich 3,4-dimethylphenyl N1-substituent with a 2-methoxybenzyl carboxamide at C4, yielding a molecular weight of 336.4 g/mol and a predicted XLogP3 of 3.2 [1]. The 1,2,3-triazole-4-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, advanced in programs targeting the pregnane X receptor (PXR) and c-Jun N-terminal kinase 3 (JNK3), making the compound a candidate for transcription-factor and kinase-focused discovery [2].

Why 1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Uncharacterized Triazole-4-carboxamides


Substitution among 1H-1,2,3-triazole-4-carboxamides is not trivial: the N1-aryl regiochemistry, the nature of the C4 amide substituent, and the absence of a C5 substituent jointly govern target engagement and selectivity. In the PXR series, even minor alterations to the benzylamide group shifted inverse agonism by >10-fold, and the 2-methoxybenzyl motif was shown to be a privileged fragment for kinase hinge-region binding in JNK3-targeted analogs [1]. Generic replacement with a 5-methyl or 5-amino congener, or with a simple N-phenyl amide, would therefore be expected to ablate the biochemical profile for which this precise scaffold was selected; the compound's value lies in its intact, three-dimensional pharmacophore, not merely its triazole core [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7)


Predicted Physicochemical Profile Benchmarked Against the Closest 3,4-Dimethylphenyl Analog

The target compound's predicted XLogP3 of 3.2 places it in a desirable CNS-accessible range, while its single hydrogen-bond donor (carboxamide NH) and 4 H-bond acceptors balance permeability and solubility. The closest commercial analog, 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-90-7), introduces a C5 methyl group and an N-phenyl amide, which increases molecular weight to 348.4 g/mol and adds steric bulk at the C5 position that is absent in the target compound . The 2-methoxybenzyl amide in the target compound provides an additional H-bond acceptor (methoxy oxygen) that can engage polar residues in kinase hinge pockets, a feature structurally confirmed in co-crystal structures of related JNK3 ligands .

Lipophilicity Physicochemical property prediction Medicinal chemistry triage

Structural Alignment with a Sub-nanomolar PXR Inverse Agonist Pharmacophore

A comprehensive SAR campaign on 1H-1,2,3-triazole-4-carboxamides identified compound 85 (a 4-fluorobenzyl amide derivative) as a selective PXR inverse agonist with an IC50 of 5 nM in a PXR binding assay and 12 nM in a cellular transactivation assay. The target compound shares the identical 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide core but replaces the C4 amide with a 2-methoxybenzyl group, a substitution that is known to modulate metabolic stability and hydrogen-bonding capacity in kinase programs [1]. While direct PXR IC50 data are not publicly available for CAS 1326918-51-7, the conserved core structure implies that it occupies the same PXR ligand-binding pocket, and the 2-methoxybenzyl variant may shift the pharmacological profile from inverse agonism toward antagonism or altered selectivity, as demonstrated by >10-fold potency changes for closely related benzylamide analogs in the same series [1].

PXR inverse agonism Nuclear receptor pharmacology CYP induction risk reduction

Differentiation from Antimicrobial 5-Substituted Triazole-4-carboxamides via C5 Unsubstitution

A library of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides was evaluated against a panel of 7 primary pathogens. The most potent antibacterial compounds (e.g., 4l) contained a 5-methyl substituent and achieved 50% growth inhibition of S. aureus at <1 µM. Importantly, the 5-amino series (e.g., 8b) showed activity against C. albicans but, like the 5-methyl series, exhibited significant structural dependence on the C5 substituent for potency [1]. The target compound (CAS 1326918-51-7) is unsubstituted at C5, placing it outside the optimal pharmacophore for the reported antimicrobial activity. This indicates that it should not be selected for direct antibacterial screening but instead prioritized for eukaryotic targets where a C5-unsubstituted triazole is preferred, such as nuclear receptors or kinases [2].

Antimicrobial selectivity Cytotoxicity profiling Scaffold repurposing

Kinase Hinge-Binder Potential Evidenced by JNK3 Ligand Activity of the 2-Methoxybenzyl Triazole Carboxamide Series

N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (CAS 1105199-50-5) was identified as a selective JNK3 ligand via fluorescence thermal shift and native mass spectrometry, a finding that directly implicates the 2-methoxybenzyl-triazole-carboxamide pharmacophore in kinase engagement . The target compound (CAS 1326918-51-7) shares the identical N-(2-methoxybenzyl) carboxamide tail and a 1-aryl-1H-1,2,3-triazole-4-carboxamide core, differing only at the C5 position (unsubstituted vs. 5-phenylamino). The co-crystal structure of the 5-phenylamino analog confirmed that the 2-methoxybenzyl amide forms critical hydrogen bonds within the ATP-binding hinge region of JNK3 . The absence of a C5 substituent in the target compound is expected to reduce steric clash with the kinase gatekeeper residue, potentially broadening kinase selectivity or enhancing binding kinetics relative to the 5-phenylamino derivative.

JNK3 kinase inhibition Neurodegenerative disease targets Fluorescence thermal shift assay

Prioritized Application Scenarios for 1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-51-7) Based on Differentiating Evidence


PXR Modulator Hit-Expansion and CYP Induction Liability Screening

The compound is immediately deployable as a structurally distinct probe in PXR antagonist screening cascades. Its conserved 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide core matches that of the low-nM PXR inverse agonist compound 85, while the unique 2-methoxybenzyl amide offers a divergent vector for SAR exploration. Profiling in TR-FRET PXR binding assays and HepG2 transactivation reporters will establish whether this chemotype converts inverse agonism to antagonism, a key goal for reducing CYP3A4 induction risk in polypharmacy contexts [1].

JNK3 and MAP Kinase Panel Selectivity Profiling

Given the demonstrated JNK3 hinge binding of the 2-methoxybenzyl-triazole-carboxamide series, this C5-unsubstituted variant is an ideal candidate for kinase selectivity profiling. Its reduced steric footprint at C5 may improve selectivity over the 5-phenylamino parent. Deployment in a broad kinase panel (e.g., DiscoveRx KINOMEscan) followed by X-ray co-crystallography with JNK1/2/3 isoforms will quantify selectivity and guide lead optimization for neurodegenerative disease targets .

Negative Control for Antibacterial Triazole-4-carboxamide Screening

Because 5-methyl and 5-amino-1,2,3-triazole-4-carboxamides exhibit MIC values below 1 µM against S. aureus and C. albicans, this C5-unsubstituted compound serves as an essential negative control. Laboratories screening for novel antibacterial agents should co-assay this compound to confirm that observed activity is C5-dependent, thereby validating the pharmacophore model and reducing false-positive triage [2].

Physicochemical Benchmark for Fragment-Based Drug Design Libraries

With a molecular weight of 336 g/mol, XLogP3 of 3.2, and only 5 rotatable bonds, the compound resides in the upper fragment space and can serve as a calibrated reference standard for HPLC logD determination, PAMPA permeability, and thermodynamic solubility measurements across academic and industrial screening centers. Its computed properties are backed by PubChem data and align with CNS MPO desirability scores [3].

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.